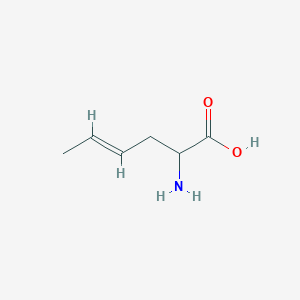

2-Amino-4-hexenoic acid

Overview

Description

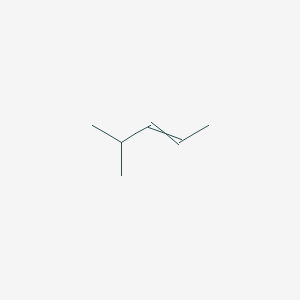

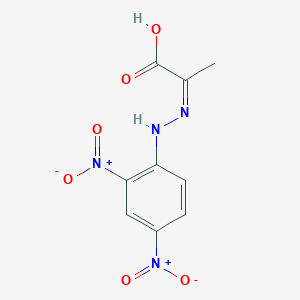

“2-Amino-4-hexenoic acid” is an organic compound that belongs to the class of gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It contains a total of 19 bonds; 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H11NO2 . It contains a total of 20 atoms, including 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Chemical Reactions Analysis

Amino acids, including “this compound”, can undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed, causing the release of a molecule of water .

Scientific Research Applications

2-Amino-4-hexenoic acid is involved in the microbiological degradation of steroid ring A, suggesting its role in microbial metabolism and possibly in bioremediation processes (Coulter & Talalay, 1968).

This compound has applications in the synthesis of β-phenyl-δ,ε-unsaturated amino acids and in the creation of [4,3,0]-bicyclic β-turn mimetics, indicating its utility in synthetic chemistry and drug design (Gu et al., 2003).

It is a mechanism-based inactivator of γ-aminobutyric acid (GABA) aminotransferase, with implications for studying enzyme mechanisms and potential therapeutic applications (Leon & Silverman, 1996).

The compound is found in the fruiting bodies of certain fungi, suggesting its presence in natural products and its potential role in fungal biochemistry (Hatanaka et al., 1999).

This compound is an inhibitor in the synthesis of S-adenosyl-L-methionine, indicating its role in biochemical pathways involving methionine and its derivatives (Coulter et al., 1974).

This amino acid is used in enzyme-assisted synthesis processes, such as in the production of 5-hydroxypipecolic acid, which is significant for medicinal chemistry and enzymology (Krishnamurthy et al., 2015).

It can be incorporated into proteins in vivo, indicating its potential in protein engineering and the study of protein function (van Hest & Tirrell, 1998).

This compound serves as a methionine analogue in translational activity assays in Escherichia coli, which is important in the study of amino acid metabolism and protein synthesis (van Hest et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, “4-Hexenoic acid”, indicates that it can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-hexenoic acid is the caseinolytic protein ClpC1 . This protein plays a crucial role in the regulation of protein homeostasis in cells .

Mode of Action

This compound interacts with its target, ClpC1, and increases the activities of ClpC1 ATPase and the associated ClpC1/P1/P2 protease complex . This interaction leads to cell death by uncontrolled protein degradation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein homeostasis . The compound’s interaction with ClpC1 disrupts the normal function of this protein, leading to uncontrolled protein degradation and ultimately cell death .

Pharmacokinetics

It’s known that the compound is a small molecule, which typically suggests good bioavailability .

Result of Action

The primary result of this compound’s action is the induction of cell death through uncontrolled protein degradation . This occurs as a result of the compound’s interaction with ClpC1, disrupting the normal function of this protein .

properties

IUPAC Name |

(E)-2-aminohex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOBBDXDRHKTJF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28024-56-8 | |

| Record name | 4-Hexonoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism by which 2-amino-4-hexenoic acid exerts its biological effects?

A1: this compound acts as an analogue of methionine, a naturally occurring amino acid essential for protein synthesis. Research suggests that its biological activity primarily stems from its interaction with methionyl tRNA synthetase (MetRS) []. This enzyme is responsible for attaching methionine to its specific transfer RNA (tRNA), a crucial step in protein synthesis. This compound exhibits high affinity for MetRS, effectively competing with methionine and becoming incorporated into proteins instead []. This substitution can disrupt protein structure and function, ultimately leading to the observed biological effects.

Q2: Can this compound be utilized in protein engineering applications?

A2: Yes, research demonstrates the successful incorporation of this compound into proteins in vivo []. Studies using E.coli as a model system show that it can substitute methionine with high efficiency, reaching nearly 85% replacement []. This capability opens up avenues for incorporating this unnatural amino acid into proteins, potentially introducing novel functionalities or serving as a tool for studying protein structure-function relationships.

Q3: Is there evidence of this compound being produced naturally?

A3: Interestingly, this compound is not merely a synthetic analogue. Research has identified it as a constituent of naturally occurring compounds called ilamycins [, ]. These molecules exhibit potent anti-tuberculosis activity, highlighting the potential of this unusual amino acid as a scaffold for developing new therapeutics. Understanding its biosynthetic pathway in ilamycin-producing organisms could provide valuable insights for future drug discovery efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.